molecular formula C9H16N2O2 B1403260 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one CAS No. 1391707-12-2

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Cat. No. B1403260
M. Wt: 184.24 g/mol
InChI Key: HWZIQAVDDJFHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be represented by the InChI code: 1S/C9H16N2O2.ClH/c1-11-7-9 (13-6-8 (11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This indicates that the compound contains a spiro ring system with an oxygen atom and two nitrogen atoms incorporated into the ring structure .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : The compound “4-methyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one hydrochloride” is a chemical building block used in medicinal chemistry .
    • Results or Outcomes : The outcomes of using this compound would vary greatly depending on the specific research context .
  • Scientific Field: Antiviral Research

    • Application : A derivative of the diazaspiro[5.5]undecane class, “3-chlorobenzyl-linked 1,9-diazaspiro [5.5]undecan-2-one”, has been investigated for its inhibitory activity against dengue virus type 2 (DENV2) .
    • Method of Application : The compound was designed and synthesized, then tested for antiviral activity in a cell-based assay .
    • Results or Outcomes : Compounds with certain substitutions were found to be potent against DENV2. For example, a compound with a 2-methylbenzyl substitution (SPO-6) had an EC50 value of 11.43 ± 0.87 μM .
  • Scientific Field: Epigenetic Research

    • Application : The compound “1,4,9-Triazaspiro[5.5]undecan-2-one” has been investigated as a potential inhibitor of the METTL3 enzyme .
    • Method of Application : The compound was synthesized and tested for its ability to inhibit the METTL3 enzyme .
    • Results or Outcomes : The synthesized inhibitors displayed mixed results, with all of them having mediocre stability toward enzymatic degradation .
  • Scientific Field: Organic Chemistry
    • Application : The compound “4-methyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one hydrochloride” is a chemical building block used in organic chemistry .
    • Results or Outcomes : The outcomes of using this compound would vary greatly depending on the specific research context .
  • Scientific Field: Organic Chemistry
    • Application : The compound “4-methyl-1-oxa-4,9-diazaspiro [5.5]undecan-3-one hydrochloride” is a chemical building block used in organic chemistry .
    • Results or Outcomes : The outcomes of using this compound would vary greatly depending on the specific research context .

properties

IUPAC Name

1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZIQAVDDJFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 2
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 3
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 4
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 5
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
Reactant of Route 6
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

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